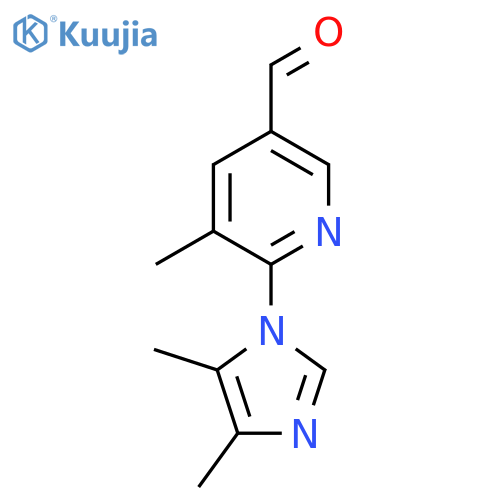

Cas no 1517230-82-8 (6-(4,5-dimethyl-1H-imidazol-1-yl)-5-methylpyridine-3-carbaldehyde)

6-(4,5-dimethyl-1H-imidazol-1-yl)-5-methylpyridine-3-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 6-(4,5-dimethyl-1H-imidazol-1-yl)-5-methylpyridine-3-carbaldehyde

- 1517230-82-8

- EN300-1292862

- AKOS019198967

-

- インチ: 1S/C12H13N3O/c1-8-4-11(6-16)5-13-12(8)15-7-14-9(2)10(15)3/h4-7H,1-3H3

- InChIKey: RTVMVSIHQLZBSY-UHFFFAOYSA-N

- SMILES: O=CC1=CN=C(C(C)=C1)N1C=NC(C)=C1C

計算された属性

- 精确分子量: 215.105862047g/mol

- 同位素质量: 215.105862047g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 3

- 重原子数量: 16

- 回転可能化学結合数: 2

- 複雑さ: 259

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 1.6

- トポロジー分子極性表面積: 47.8Ų

6-(4,5-dimethyl-1H-imidazol-1-yl)-5-methylpyridine-3-carbaldehyde Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1292862-500mg |

6-(4,5-dimethyl-1H-imidazol-1-yl)-5-methylpyridine-3-carbaldehyde |

1517230-82-8 | 500mg |

$739.0 | 2023-09-30 | ||

| Enamine | EN300-1292862-5000mg |

6-(4,5-dimethyl-1H-imidazol-1-yl)-5-methylpyridine-3-carbaldehyde |

1517230-82-8 | 5000mg |

$2235.0 | 2023-09-30 | ||

| Enamine | EN300-1292862-50mg |

6-(4,5-dimethyl-1H-imidazol-1-yl)-5-methylpyridine-3-carbaldehyde |

1517230-82-8 | 50mg |

$647.0 | 2023-09-30 | ||

| Enamine | EN300-1292862-1.0g |

6-(4,5-dimethyl-1H-imidazol-1-yl)-5-methylpyridine-3-carbaldehyde |

1517230-82-8 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-1292862-2500mg |

6-(4,5-dimethyl-1H-imidazol-1-yl)-5-methylpyridine-3-carbaldehyde |

1517230-82-8 | 2500mg |

$1509.0 | 2023-09-30 | ||

| Enamine | EN300-1292862-1000mg |

6-(4,5-dimethyl-1H-imidazol-1-yl)-5-methylpyridine-3-carbaldehyde |

1517230-82-8 | 1000mg |

$770.0 | 2023-09-30 | ||

| Enamine | EN300-1292862-250mg |

6-(4,5-dimethyl-1H-imidazol-1-yl)-5-methylpyridine-3-carbaldehyde |

1517230-82-8 | 250mg |

$708.0 | 2023-09-30 | ||

| Enamine | EN300-1292862-10000mg |

6-(4,5-dimethyl-1H-imidazol-1-yl)-5-methylpyridine-3-carbaldehyde |

1517230-82-8 | 10000mg |

$3315.0 | 2023-09-30 | ||

| Enamine | EN300-1292862-100mg |

6-(4,5-dimethyl-1H-imidazol-1-yl)-5-methylpyridine-3-carbaldehyde |

1517230-82-8 | 100mg |

$678.0 | 2023-09-30 |

6-(4,5-dimethyl-1H-imidazol-1-yl)-5-methylpyridine-3-carbaldehyde 関連文献

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911

-

Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401

-

Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244

-

María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242

-

Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569

-

Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009

-

Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

6-(4,5-dimethyl-1H-imidazol-1-yl)-5-methylpyridine-3-carbaldehydeに関する追加情報

Introduction to 6-(4,5-dimethyl-1H-imidazol-1-yl)-5-methylpyridine-3-carbaldehyde (CAS No. 1517230-82-8)

6-(4,5-dimethyl-1H-imidazol-1-yl)-5-methylpyridine-3-carbaldehyde is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 1517230-82-8, represents a structurally intriguing molecule with a pyridine core functionalized with an imidazole moiety. The presence of both 4,5-dimethyl and methyl substituents on the pyridine and imidazole rings, respectively, endows it with unique electronic and steric properties that make it a valuable scaffold for drug discovery and material science applications.

The chemical structure of 6-(4,5-dimethyl-1H-imidazol-1-yl)-5-methylpyridine-3-carbaldehyde consists of a pyridine ring at the 3-position substituted with an aldehyde group, while the 1-position of the imidazole ring is linked to the pyridine via an amide-like connection. This bifunctional nature allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry. The dimethyl groups on the imidazole ring contribute to steric hindrance, which can influence binding interactions with biological targets, whereas the methyl group on the pyridine ring may enhance solubility and metabolic stability.

In recent years, this compound has been explored in several cutting-edge research areas. One of the most promising applications lies in its potential as a precursor for developing novel bioactive molecules. The aldehyde functionality at the 3-position of the pyridine ring serves as a reactive site for condensation reactions, enabling the synthesis of heterocyclic derivatives that exhibit various pharmacological properties. For instance, researchers have leveraged this scaffold to create analogs with antimicrobial and anti-inflammatory activities.

Recent studies have highlighted the significance of 6-(4,5-dimethyl-1H-imidazol-1-yl)-5-methylpyridine-3-carbaldehyde in medicinal chemistry due to its ability to modulate enzyme activity. Specifically, its structural motif has been found to interact with metalloenzymes and non-receptor tyrosine kinases, which are implicated in numerous diseases, including cancer and neurodegenerative disorders. The dimethylimidazole moiety is particularly noteworthy for its role in stabilizing transition states during catalytic processes, thereby enhancing binding affinity and specificity.

The synthesis of 6-(4,5-dimethyl-1H-imidazol-1-yl)-5-methylpyridine-3-carbaldehyde involves multi-step organic transformations that showcase advanced synthetic methodologies. Key steps include condensation reactions between appropriately substituted imidazole derivatives and methyl-substituted pyridines under controlled conditions. The introduction of the aldehyde group at the 3-position is typically achieved through oxidation or formylation reactions, depending on the synthetic route employed. These processes highlight the compound's utility as a building block in complex molecule construction.

From a material science perspective, this compound has been investigated for its potential applications in organic electronics. The combination of electron-deficient pyridine and electron-rich imidazole rings creates a system with tunable electronic properties. Such characteristics are desirable for designing organic semiconductors and light-emitting diodes (OLEDs). Preliminary studies have demonstrated that derivatives of 6-(4,5-dimethyl-1H-imidazol-1-yl)-5-methylpyridine-3-carbaldehyde exhibit favorable charge transport properties when incorporated into thin-film devices.

The pharmacokinetic profile of this compound is another area of active investigation. Due to its structural complexity, it exhibits both advantages and challenges in terms of bioavailability and metabolic clearance. Computational modeling has been employed to predict how modifications to the dimethylimidazole and methylpyridine moieties can optimize pharmacokinetic parameters. These studies aim to enhance drug-like properties such as solubility, permeability, and half-life.

In conclusion,6-(4,5-dimethyl-1H-imidazol-1-yl)-5-methylpyridine-3-carbaldehyde (CAS No. 1517230-82-8) is a multifaceted compound with broad applications across pharmaceuticals and materials science. Its unique structural features make it an attractive scaffold for designing novel therapeutics targeting various diseases. Furthermore, its potential in advancing organic electronic technologies underscores its versatility beyond traditional medicinal chemistry applications. As research continues to uncover new functionalities and synthetic pathways for this molecule,6-(4,5-dimethyl)boldand (methylpyridine)bold derivatives are poised to play an increasingly significant role in scientific innovation.

1517230-82-8 (6-(4,5-dimethyl-1H-imidazol-1-yl)-5-methylpyridine-3-carbaldehyde) Related Products

- 2171739-26-5(4-(3-bromo-5-chlorophenyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)

- 82351-05-1(3,4-dichlorophenyl propenylisobutylamide)

- 946235-85-4(methyl N-4-({2-(4-methoxyphenyl)ethylcarbamoyl}methyl)-1,3-thiazol-2-ylcarbamate)

- 2757836-51-2((2R)-2-[2-(2,2,2-trifluoroacetamido)acetamido]pentanoic acid)

- 1428382-02-8((2E)-N-6-(1H-indol-1-yl)pyrimidin-4-yl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide)

- 2031258-98-5(8-oxa-11-azatricyclo4.3.3.0,1,6dodecane hydrochloride)

- 2489-77-2(1,3,3-trimethylthiourea)

- 33529-02-1(1-Decyl-1H-imidazole)

- 2648982-64-1(methyl 3-(1-oxo-1lambda6-thiomorpholin-1-ylidene)sulfamoylcyclobutane-1-carboxylate)

- 186610-88-8((3Z)-3-[4-(morpholin-4-yl)benzylidene]-1,3-dihydro-2H-indol-2-one)